6-Amino-4-{3-[(4-fluorophenoxy)methyl]-2,4,6-trimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-AMINO-4-{3-[(4-FLUOROPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound featuring a pyrazole ring fused with a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-{3-[(4-FLUOROPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common approach includes the condensation of appropriate aldehydes with hydrazines to form the pyrazole ring, followed by cyclization with suitable reagents to form the fused pyran ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-4-{3-[(4-FLUOROPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols depending on the conditions.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
6-AMINO-4-{3-[(4-FLUOROPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-AMINO-4-{3-[(4-FLUOROPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide: Shares the fluorophenoxy group and has similar biological activities.
5-Amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide: Another pyrazole derivative with potential therapeutic applications.
Uniqueness
6-AMINO-4-{3-[(4-FLUOROPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is unique due to its fused pyrano[2,3-c]pyrazole structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H23FN4O2 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
6-amino-4-[3-[(4-fluorophenoxy)methyl]-2,4,6-trimethylphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C24H23FN4O2/c1-12-9-13(2)20(14(3)19(12)11-30-17-7-5-16(25)6-8-17)22-18(10-26)23(27)31-24-21(22)15(4)28-29-24/h5-9,22H,11,27H2,1-4H3,(H,28,29) |
InChI Key |
OZXYJFHEJVXWPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1COC2=CC=C(C=C2)F)C)C3C(=C(OC4=NNC(=C34)C)N)C#N)C |
Origin of Product |
United States |
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